Hydroxy-PEG2-methyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c1-11-8(10)2-4-12-6-7-13-5-3-9/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFWEUBKPURUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization of Hydroxy Peg2 Methyl Ester
Synthetic Methodologies for Hydroxy-PEG2-methyl ester Backbone Construction
The construction of the this compound backbone requires precise control to ensure the desired chain length and functional group presentation. Synthesis strategies draw from established methods in polymer and organic chemistry, adapted for the creation of a monodisperse oligomer.
Oligomerization and Chain Extension Strategies
The synthesis of specific, short-chain PEG oligomers like this compound differs from the polymerization methods used for high-molecular-weight PEGs, which often result in a distribution of chain lengths (polydispersity). acs.org For a discrete molecule such as this, a stepwise, convergent synthesis is required.
A primary strategy for constructing the backbone is the Michael addition reaction . This involves the base-catalyzed addition of diethylene glycol to methyl acrylate (B77674). The alkoxide, formed by deprotonating the hydroxyl group of diethylene glycol with a suitable base (e.g., sodium hydroxide (B78521) or potassium hydroxide), acts as a nucleophile, attacking the electron-deficient double bond of methyl acrylate. This method directly forms the desired ether linkage and incorporates the methyl propanoate terminus in a single step.
An alternative approach is the Williamson ether synthesis . This route would involve reacting the sodium salt of diethylene glycol with a 3-halopropionate ester, such as methyl 3-bromopropanoate (B1231587). While effective, this method requires the prior synthesis of the halogenated ester.
High-Yield and Scalable Preparation Approaches
Achieving high yields on a large scale necessitates the careful optimization of reaction parameters to maximize product formation and minimize side reactions. A significant challenge is preventing the reaction at both hydroxyl ends of the diethylene glycol, which would lead to the formation of a di-substituted byproduct. Using a molar excess of diethylene glycol can favor the mono-substituted product.
For industrial-scale production, transitioning from batch processing to continuous flow synthesis using microreactors can offer significant advantages. This technology has been shown to reduce reaction times and improve yields for related PEG compounds by enhancing mass and heat transfer.
Table 1: Key Parameters for High-Yield Synthesis of this compound
| Parameter | Consideration | Typical Condition/Strategy |
| Reactant Ratio | To favor mono-substitution, a molar excess of diethylene glycol relative to methyl acrylate is employed. | >2:1 molar ratio of diethylene glycol to methyl acrylate |
| Catalyst | A strong base is required to deprotonate the glycol, but its concentration must be controlled to prevent side reactions like ester hydrolysis. | Catalytic amounts of NaOH or KOH |
| Temperature | The reaction is typically exothermic. Temperature control is crucial to prevent runaway reactions and byproduct formation. | 0–25 °C |
| Solvent | A solvent may not be necessary if diethylene glycol is used in large excess, but an inert solvent can aid in temperature control and handling. | Tetrahydrofuran (THF) or Dichloromethane (DCM) |
| Reaction Time | Monitored by techniques like TLC or GC to ensure completion without prolonged exposure to basic conditions. | 1-4 hours |
Purity and Monodispersity Considerations in Synthesis
For applications requiring well-defined linkers, such as in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), the purity and monodispersity of the PEG derivative are paramount. medchemexpress.combioscience.co.uk Unlike polymeric PEGs, which are characterized by their average molecular weight and polydispersity index (PDI), a compound like this compound should be a single chemical entity. acs.org
The primary impurity, as previously noted, is the di-substituted species formed from the reaction of methyl acrylate at both ends of the diethylene glycol. Other potential byproducts include unreacted starting materials. Purification is critical to remove these substances. Standard laboratory techniques such as fractional distillation under reduced pressure or silica (B1680970) gel column chromatography are effective for separating the desired mono-substituted product from starting materials and the higher molecular weight di-substituted byproduct.
Table 2: Purification and Characterization Methods
| Technique | Purpose | Details |
| Column Chromatography | Primary purification method to separate the product from byproducts and unreacted starting materials. | Stationary phase: Silica gel. Eluent: Gradient of ethyl acetate (B1210297) in hexanes. |
| Size-Exclusion Chromatography (SEC) | Can be used to remove oligomeric byproducts. | Effective for separating molecules based on hydrodynamic volume. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final product. | Reverse-phase C18 column with a water/acetonitrile (B52724) gradient. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and assesses purity. | ¹H and ¹³C NMR provide a detailed map of the molecule's structure. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product. | Electrospray ionization (ESI) is commonly used to confirm the mass [M+Na]⁺. |
Functionalization and End-Group Modification of this compound
The utility of this compound as a linker is derived from its heterobifunctional nature. The terminal hydroxyl group serves as a versatile handle for a wide range of chemical transformations. cd-bioparticles.net
Derivatization of the Hydroxyl Moiety
The hydroxyl group can be converted into various other functional groups. For instance, it can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions. google.com
Etherification is a common modification of the hydroxyl group to introduce a stable, non-reactive cap or to attach other molecular fragments. This is typically achieved via the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
Methylation: The hydroxyl group can be converted to a methyl ether. This reaction is often performed using a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate.
Benzylation: The introduction of a benzyl (B1604629) group proceeds via a similar mechanism. The hydroxyl group is deprotonated with a base (e.g., NaH or potassium carbonate), and the resulting alkoxide is treated with benzyl bromide (BnBr). The benzyl group can serve as a protecting group for the hydroxyl functionality, as it can be removed later under various conditions, such as catalytic hydrogenation. google.com
Table 3: Reagents for Etherification of this compound
| Reaction | Base | Alkylating Agent | Typical Solvent |
| Methylation | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) |
| Benzylation | Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | Tetrahydrofuran (THF) |
Esterification and Amidation Routes
The synthesis of this compound typically involves the regioselective modification of a diethylene glycol precursor. A primary challenge is achieving mono-functionalization while avoiding the formation of di-substituted byproducts. One common strategy to promote mono-esterification is to use a large excess of the PEG diol relative to the acylating agent, followed by purification to separate the desired mono-ester from unreacted diol and the di-ester. researchgate.net
The process of forming the ester linkage is known as esterification, which combines an alcohol and a carboxylic acid or its derivative. venus-goa.com In the context of PEG esters, this can involve reacting the PEG with a fatty acid, often under acidic or basic conditions. venus-goa.com For this compound, a plausible synthetic route is the base-catalyzed Michael addition of diethylene glycol to methyl acrylate. This reaction must be carefully controlled to favor the 1:1 adduct.
While direct amidation is more relevant for modifying the ester group (see 1.2.2.3), amide bonds can be incorporated into the linker structure through multi-step syntheses, though this is less common for the direct preparation of the title compound itself.
Introduction of Reactive Handles (e.g., Azide (B81097), Alkyne, Thiol, NHS Ester)
The terminal hydroxyl group of this compound serves as a versatile anchor for introducing a variety of reactive functionalities. medkoo.com This allows for its incorporation into more complex molecular systems, such as PROTACs or bioconjugates, through subsequent coupling reactions. medchemexpress.comchemsrc.com
Azide Introduction: The hydroxyl group can be converted to an azide, a functional group widely used in "click chemistry." A typical method involves a two-step process. First, the hydroxyl group is activated by converting it into a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (PTSC) in the presence of a base. ijrpr.com The resulting tosylate is then displaced by an azide ion, typically from sodium azide (NaN₃), to yield the azido-PEG2-methyl ester. a2bchem.com
Alkyne Introduction: An alkyne handle, another key participant in click chemistry, can be installed by etherification of the hydroxyl group. Reaction with an alkyne-bearing electrophile, such as propargyl bromide, in the presence of a base, yields the corresponding propargyl ether derivative.
Thiol Introduction: Introduction of a thiol group can also be achieved from the hydroxyl group, typically via activation followed by substitution. After converting the alcohol to a tosylate or mesylate, reaction with a thiolating agent like thiourea (B124793) followed by hydrolysis, or with sodium hydrosulfide, can generate the desired thiol-functionalized PEG linker. This provides a reactive handle for conjugation to cysteines or for use in thiol-ene reactions. nih.gov
NHS Ester Introduction: An N-hydroxysuccinimide (NHS) ester is not introduced at the hydroxyl terminus but is rather a modification of the ester terminus after hydrolysis. This process requires converting the methyl ester to a carboxylic acid (see 1.2.2.1). The resulting carboxyl group is then activated by reacting it with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). ucl.ac.beresearchgate.net The resulting NHS ester is highly reactive toward primary amines. nih.govcd-bioparticles.net
Table 1: Synthesis of Reactive Handles from this compound
| Reactive Handle | Typical Reagents | Intermediate | Key Reaction Type |
|---|---|---|---|
| Azide (-N₃) | 1. p-Toluenesulfonyl chloride (PTSC), Base 2. Sodium Azide (NaN₃) | Tosylated PEG | Nucleophilic Substitution |
| Alkyne (-C≡CH) | Propargyl bromide, Base | N/A | Williamson Ether Synthesis |
| Thiol (-SH) | 1. TsCl, Base 2. Thiourea, then Hydrolysis | Tosylated PEG | Nucleophilic Substitution |
| NHS Ester (-O-N(CO)₂) | 1. NaOH or LiOH (Hydrolysis) 2. NHS, DCC or EDC | Carboxylic Acid | Ester Hydrolysis & Carbodiimide Coupling |
Modification of the Methyl Ester Terminus
The methyl ester group provides another site for chemical modification, allowing for the synthesis of different bifunctional linkers.
The methyl ester of this compound can be readily cleaved to form the corresponding carboxylic acid. This hydrolysis is typically carried out under basic conditions, a process known as saponification. medkoo.combroadpharm.comlibretexts.org Heating the ester with a dilute alkali, such as sodium hydroxide or lithium hydroxide, results in an irreversible reaction that yields the carboxylate salt and methanol (B129727). libretexts.orgsavemyexams.com Subsequent acidification with a strong acid, like HCl, protonates the carboxylate salt to give the final carboxylic acid product, Hydroxy-PEG2-acid. savemyexams.com While acid-catalyzed hydrolysis is also possible, it is a reversible reaction that establishes an equilibrium, often leading to incomplete conversion. libretexts.orgsavemyexams.com
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from another alcohol. This reaction is often catalyzed by either acids or bases. rsc.org Studies on the transesterification of fatty acid methyl esters with various polyethylene (B3416737) glycols have shown that solid base catalysts (e.g., MgO, Li-γAl₂O₃) or alkali metal alkoxides (e.g., sodium methylate) are effective. rsc.orgresearchgate.netgoogle.com By reacting this compound with a different alcohol under these conditions, it is possible to synthesize a variety of other esters, thereby tuning the properties of the linker. High conversion rates can be achieved by optimizing reaction temperature and the molar ratio of reactants. rsc.orgresearchgate.net
The methyl ester can be converted directly into an amide by reaction with a primary or secondary amine. This direct amidation of an unactivated ester can be challenging but offers an atom-economical route to amides. acs.org Research has demonstrated that this transformation can be facilitated without a catalyst for certain substrates or promoted by bases like cesium carbonate. acs.orgacs.org This reaction creates a stable amide bond and allows for the coupling of amine-containing molecules to the ester terminus of the PEG linker. nih.gov
Table 2: Chemical Modifications of the Methyl Ester Terminus
| Modification | Typical Reagents | Product Functional Group | Key Features |
|---|---|---|---|
| Hydrolysis | NaOH or LiOH, then H₃O⁺ | Carboxylic Acid (-COOH) | Base-catalyzed reaction is irreversible and goes to completion. libretexts.orgsavemyexams.com |
| Transesterification | R'-OH, Base or Acid Catalyst | New Ester (-COOR') | Allows exchange of the methyl group for other alkyl groups. rsc.org |
| Amidation | R'-NH₂, optional Base | Amide (-CONHR') | Forms a stable amide bond directly from the ester. acs.org |
Transesterification Reactions
Stereochemical Control and Regioselectivity in Synthesis
Regioselectivity is a critical consideration in the synthesis of heterobifunctional linkers like this compound from symmetric precursors such as diethylene glycol. To obtain the desired product, the reaction must be controlled to selectively modify only one of the two equivalent hydroxyl groups. As mentioned previously, one strategy is to use a significant excess of the diol compared to the other reactant, which statistically favors the formation of the mono-substituted product. researchgate.net Alternatively, protecting group strategies can be employed, where one hydroxyl group is temporarily blocked, allowing the other to react, followed by a deprotection step. This ensures the selective formation of the mono-functionalized intermediate. ucl.ac.be
Stereochemical control is not relevant to the synthesis of the achiral this compound molecule itself. However, it becomes highly important when PEG derivatives are synthesized or used in contexts that generate stereocenters. For instance, the stereochemistry of vinyl ethers and vinyl sulfides formed through click-type reactions can be controlled. Research on thiol-yne reactions, where a thiol adds across an alkyne (such as a propiolate-functionalized PEG), has shown that the stereochemistry (E vs. Z isomer) of the resulting α,β-unsaturated product can be directed by the choice of catalyst and solvent. nih.gov For example, using a base catalyst like triethylamine (B128534) (NEt₃) in a polar solvent can favor the Z-isomer, while other conditions might favor the E-isomer. nih.govresearchgate.net This control over alkene geometry allows for the synthesis of stereochemically defined hydrogels and other materials with distinct mechanical and physical properties. nih.govresearchgate.netrsc.org
Regioselective Functionalization of Polyol Structures
The synthesis of this compound is a prime example of the regioselective functionalization of a simple polyol, diethylene glycol (a diol). The challenge lies in selectively modifying only one of the two primary hydroxyl groups of this symmetrical molecule. jchemlett.com Achieving such monofunctionalization is a long-standing goal in organic chemistry, often requiring multi-step protection and deprotection sequences. scholaris.cascholaris.ca
Several modern strategies have been developed to achieve high regioselectivity in the functionalization of diols and polyols. nih.gov These methods are crucial for the efficient, large-scale synthesis of heterobifunctional PEG derivatives. rsc.org
Key strategies include:
Statistical Functionalization: This is the simplest approach, where a limited amount of a reagent is reacted with the diol. For example, reacting diethylene glycol with one equivalent or less of a reagent like tosyl chloride can produce a mixture of the starting material, the desired mono-functionalized product, and the di-functionalized byproduct. jchemlett.commdpi.com While straightforward, this method typically requires extensive chromatographic purification to isolate the desired mono-adduct in moderate yields.
Protecting Group Strategies: A common method involves protecting one hydroxyl group with a temporary protecting group (e.g., trityl), functionalizing the remaining free hydroxyl, and then removing the protecting group. Iterative processes of protection, coupling, and deprotection are used to build monodisperse PEG chains of specific lengths. rsc.org
Catalytic Approaches: Organoboron catalysis, particularly using diarylborinic acids, has emerged as a powerful tool for the regioselective acylation and alkylation of diols. scholaris.cascholaris.ca These catalysts can form a temporary complex with the diol, activating one hydroxyl group over the other for reaction. scholaris.ca Other catalytic systems, such as those involving peptide-embedded imidazoles with FeCl₃, can also modulate and even reverse the inherent regioselectivity of a substrate. nih.gov
Enzymatic Methods: Enzymes can offer exceptional regioselectivity under mild conditions, though this approach is less commonly cited for this specific transformation.
A typical synthesis of a heterobifunctional PEG linker starts with the mono-functionalization of a symmetrical PEG diol. For example, mono-tosylation of oligo(ethylene glycol)s can be achieved on a large scale without chromatography. rsc.org This mono-tosylate is a versatile intermediate that can be converted into a wide array of functional groups, such as azides, amines, or thiols, by nucleophilic substitution. rsc.orgmdpi.com The remaining hydroxyl group can then be activated or modified, for instance, by conversion to a methyl ester, to yield the final heterobifunctional product. nih.gov
The table below summarizes various approaches for the regioselective mono-functionalization of diols, which is the foundational step for synthesizing compounds like this compound.
| Method | Reagents/Catalyst | Key Features | Typical Yields | Reference(s) |
| Statistical Tosylation | TsCl, Pyridine (B92270) | Simple procedure but yields a statistical mixture requiring purification. | Moderate | jchemlett.com |
| Protecting Group Strategy | Trityl chloride (Trt-Cl), then functionalization, then deprotection | Multi-step but offers high control and purity for monodisperse products. | High (per step) | rsc.org |
| Borinic Acid Catalysis | Diarylborinic acid derivatives | Catalytic method for regioselective acylation or alkylation of cis-diols. | 63-99% | scholaris.ca |
| Phase-Transfer Catalysis | NaOH, Phase-Transfer Catalyst (e.g., TBAB) | Can accelerate reactions and improve yields in biphasic systems. | High | researchgate.netbeilstein-journals.org |
| Williamson Ether Synthesis | NaH, THF | Used in iterative coupling to extend PEG chains; can have side reactions. | Good | rsc.org |
Chemical Reactivity and Mechanistic Studies of Hydroxy Peg2 Methyl Ester
Reaction Mechanisms of Hydroxyl Group Transformations
The terminal hydroxyl group of Hydroxy-PEG2-methyl ester is a primary alcohol, which dictates its reactivity. While generally less reactive than other functional groups, it can undergo several key transformations. nih.govconicet.gov.ar
Nucleophilic Substitution Reactions (SN1, SN2)
The hydroxyl group itself is a poor leaving group. Therefore, to facilitate nucleophilic substitution, it must first be converted into a better leaving group. This is typically achieved by protonation in acidic conditions or by conversion to a sulfonate ester (like a tosylate or mesylate) or a halide.
Once activated, the carbon bearing the leaving group becomes susceptible to attack by nucleophiles. Given that it is a primary carbon, the substitution reaction will proceed predominantly through an SN2 mechanism . This involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.
Common reagents used for such transformations include:
Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for conversion to the corresponding alkyl chloride or bromide. The bromide, in particular, is an excellent leaving group for subsequent nucleophilic substitution reactions. axispharm.commedchemexpress.combroadpharm.com
Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form tosylate or mesylate esters. The tosyl group is a very good leaving group for nucleophilic substitution reactions. medchemexpress.com
The general SN2 mechanism can be depicted as follows:
Nu⁻ + R-CH₂-LG → [Nu---CH₂(R)---LG]‡ → Nu-CH₂-R + LG⁻
Where Nu⁻ is the nucleophile, R-CH₂-LG is the activated this compound, and LG⁻ is the leaving group.
Oxidation and Reduction Pathways
The primary hydroxyl group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used.
Oxidation to an Aldehyde: This requires the use of mild oxidizing agents that can stop the oxidation at the aldehyde stage without proceeding to the carboxylic acid. Common reagents for this transformation include Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Oxidation to a Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are typically used.
Conversely, while the hydroxyl group is already in a reduced state, the ester functionality can be reduced. However, focusing on the hydroxyl group itself, it is the product of the reduction of an aldehyde or a carboxylic acid.
Acid-Catalyzed and Base-Catalyzed Reactions
The hydroxyl group can participate in both acid- and base-catalyzed reactions.
Acid-Catalyzed Reactions: In the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺), which is a much better leaving group than the hydroxyl group itself. This facilitates dehydration reactions to form an alkene or substitution reactions as discussed in the SN1/SN2 section. libretexts.org Acid catalysis is also crucial for Fischer esterification, where the hydroxyl group of the PEG chain can react with a carboxylic acid. libretexts.orgmasterorganicchemistry.com The mechanism involves protonation of the carboxylic acid carbonyl, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com
Base-Catalyzed Reactions: Strong bases can deprotonate the hydroxyl group to form an alkoxide ion (-O⁻). This alkoxide is a potent nucleophile and can participate in Williamson ether synthesis, where it attacks an alkyl halide to form an ether. The alkoxide can also act as a base to catalyze other reactions.
Ester Reactivity and Hydrolysis Mechanisms
The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.
Kinetics and Thermodynamics of Ester Cleavage
Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. chemguide.co.uklibretexts.org
Acid-Catalyzed Hydrolysis: This is a reversible process. chemguide.co.uk To drive the equilibrium towards the products (carboxylic acid and alcohol), a large excess of water is typically used. chemguide.co.uklibretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org
Base-Promoted Hydrolysis (Saponification): This reaction is irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol. libretexts.orglibretexts.org This process typically uses a stoichiometric amount of a strong base like sodium hydroxide (B78521). chemguide.co.uk The reaction is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a better nucleophile than water. libretexts.org
The kinetics of esterification reactions involving PEG have been studied, and the rates are influenced by factors such as the structure of the carboxylic acid and the length of the PEG chain. nih.gov For instance, the esterification of cetirizine (B192768) with PEG 400 was found to be significantly faster than with indomethacin. nih.gov Increasing the PEG chain length (from PEG 400 to PEG 1000) can decrease the reaction rate, likely due to increased viscosity. nih.gov The hydrolysis of esters is also influenced by pH and temperature, with the reaction rate increasing under both acidic and basic conditions and at higher temperatures. researchgate.netresearchgate.net
Table 1: Factors Influencing Ester Hydrolysis Rates
| Factor | Effect on Rate | Rationale |
|---|---|---|
| pH | Increases at low and high pH | Catalyzed by both acid (H⁺) and base (OH⁻). researchgate.netresearchgate.net |
| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction. researchgate.net |
| Steric Hindrance | Decreases with increased steric hindrance | Bulky groups around the ester can hinder the approach of the nucleophile. nih.gov |
| PEG Chain Length | Can decrease the rate of intermolecular reactions | Increased viscosity can slow down the reaction. nih.gov |
Transesterification Mechanisms
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base.
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction is an equilibrium process, and using the incoming alcohol as the solvent can drive the reaction to completion. masterorganicchemistry.com
Base-Catalyzed Transesterification: A strong base is used to generate an alkoxide from the incoming alcohol, which then acts as the nucleophile. This is also an equilibrium reaction, and using a large excess of the new alcohol can shift the equilibrium towards the desired product. masterorganicchemistry.com The mechanism involves a two-step addition-elimination sequence. masterorganicchemistry.com
Studies on the transesterification of fatty acid methyl esters with PEGs using solid base catalysts have shown that the reaction is influenced by the type and strength of the basic sites, the reaction temperature, and the molar ratio of PEG to the methyl ester. researchgate.net
Table 2: Comparison of Acid- and Base-Catalyzed Transesterification
| Feature | Acid-Catalyzed | Base-Catalyzed |
|---|---|---|
| Catalyst | Strong acid (e.g., H₂SO₄) | Strong base (e.g., NaOCH₃) |
| Mechanism | Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) masterorganicchemistry.com | Nucleophilic addition-elimination masterorganicchemistry.com |
| Key Intermediate | Protonated tetrahedral intermediate | Tetrahedral alkoxide intermediate |
| Reversibility | Reversible | Reversible |
Intramolecular Interactions and Conformational Dynamics
The chemical behavior and physical properties of this compound, with the IUPAC name methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate medkoo.com, are intrinsically linked to its three-dimensional structure and the non-covalent interactions within the molecule. The flexibility of its short polyethylene (B3416737) glycol (PEG) chain allows it to adopt various conformations in solution. These dynamics are governed by a delicate balance of intramolecular forces, primarily hydrogen bonding and torsional strains around the rotatable bonds of the ethylene (B1197577) glycol backbone. Understanding these interactions is crucial for predicting the molecule's reactivity, solubility, and how it functions as a hydrophilic linker. guidechem.comcd-bioparticles.netbroadpharm.com The molecule's structure features several key functional groups that dictate its conformational preferences: a terminal hydroxyl group (-OH), two ether linkages (-O-), and a methyl ester group (-COOCH₃).
The presence of both hydrogen bond donors and acceptors within the this compound molecule allows for the formation of intramolecular hydrogen bonds. These interactions can significantly influence the molecule's conformational stability and reactivity. The terminal hydroxyl group is the primary hydrogen bond donor, while the ether oxygens and the carbonyl oxygen of the methyl ester group act as hydrogen bond acceptors. aip.orgresearchgate.net
| Functional Group | Potential Role in Hydrogen Bonding | Location in Structure |
|---|---|---|
| Hydroxyl (-OH) | Donor & Acceptor | Terminus of the PEG chain |
| Ether (-O-) | Acceptor | Within the PEG chain (2 instances) |
| Carbonyl (C=O) | Acceptor | Part of the methyl ester group |
| Ester Oxygen (-O-CH₃) | Acceptor | Part of the methyl ester group |
The conformation of the polyethylene glycol chain is a critical aspect of the molecule's structure. The flexibility of the PEG backbone arises from rotation around the C-C and C-O single bonds. Theoretical and experimental studies on PEG chains have established distinct energetic preferences for the dihedral angles along the backbone. aip.org Specifically, the O-C-C-O dihedral angle tends to favor a gauche conformation (approximately ±60°), while the C-O-C-C dihedral angle prefers a trans conformation (approximately 180°). aip.org
| Dihedral Angle | Favored Conformation | Significance |
|---|---|---|
| O-C-C-O | Gauche (~±60°) | Promotes hydration and is crucial for water solubility. aip.org |
| C-O-C-C | Trans (~180°) | Contributes to the overall helical tendency of the PEG chain. aip.org |
Advanced Characterization and Analytical Methodologies for Hydroxy Peg2 Methyl Ester
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in verifying the molecular structure and identifying the functional groups present in Hydroxy-PEG2-methyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing information on the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals corresponding to the different types of protons in the molecule. The methyl ester group typically shows a singlet around 3.64 ppm. iomcworld.com The methylene (B1212753) protons of the polyethylene (B3416737) glycol (PEG) chain appear as multiplets in the region of 3.60-4.25 ppm. The hydroxyl proton signal can be observed, often as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by identifying the carbon skeleton. The carbonyl carbon of the ester group is typically found at a chemical shift of approximately 170.5-174.62 ppm. iomcworld.com The carbon atoms within the PEG chain and those adjacent to the ester and hydroxyl groups resonate in the range of 60-70 ppm. The methyl carbon of the ester group also gives a distinct signal.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are employed to establish the connectivity between protons within the molecule, confirming the sequence of the PEG linker and its attachment to the methyl ester and hydroxyl termini. iomcworld.com
Table 1: Representative NMR Data for this compound Analogs
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Methyl Ester (CH₃) | ~3.64 (singlet) |
| ¹H | PEG Methylene (CH₂) | 3.60 - 4.25 (multiplet) |
| ¹H | Hydroxyl (OH) | Variable (broad singlet) |
| ¹³C | Carbonyl (C=O) | 170.5 - 174.62 |
| ¹³C | PEG Methylene (C-O) | 60 - 70 |
| ¹³C | Methyl Ester (CH₃) | ~53.0 |
Note: Exact chemical shifts can vary based on solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are crucial for confirming the presence of key functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A strong absorption peak between 1720 and 1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The C-O-C asymmetric stretching of the ether linkages in the PEG chain is typically observed in the 1160-1240 cm⁻¹ region. A broad band in the region of 3300-3500 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C-H stretching vibrations are prominent around 3000 cm⁻¹. americanpharmaceuticalreview.com Ring modes, if applicable in derivatives, can be seen between 1250 and 1550 cm⁻¹. americanpharmaceuticalreview.com Differences in the Raman spectra can be used to distinguish between different polymorphic forms of a compound. americanpharmaceuticalreview.com
Table 2: Key Vibrational Spectroscopy Bands for this compound
| Spectroscopy | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| IR | Ester (C=O) | 1720 - 1740 |
| IR | Ether (C-O-C) | 1160 - 1240 |
| IR | Hydroxyl (O-H) | 3300 - 3500 (broad) |
| Raman | C-H Stretch | ~3000 |
Note: The intensity and exact position of peaks can be influenced by the molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
For this compound itself, which lacks a significant chromophore, UV-Vis spectroscopy is of limited utility for direct characterization. However, if the molecule is derivatized with a UV-active group, such as in a Cy5 conjugate, UV-Vis spectroscopy becomes essential for quantifying the dye and confirming conjugation. For instance, the Cy5 dye has a characteristic absorption maximum around 649 nm.
Mass Spectrometric Elucidation and Quantification
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique well-suited for analyzing polar molecules like PEG derivatives. It allows for the accurate determination of the molecular weight of this compound. The mass spectrum would typically show the molecular ion peak [M+H]⁺ or [M+Na]⁺. For example, in the analysis of related PEGylated compounds, ESI-MS has been used to confirm the molecular weight, with observed m/z values matching the calculated values.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is another valuable technique, particularly for the analysis of polymers and larger molecules. bruker.com It can provide information on the molecular weight distribution of PEGylated compounds. bruker.com For this compound, MALDI-TOF would be expected to show a primary peak corresponding to the monodisperse compound, confirming its purity. The technique is also highly effective for end-group analysis of PEG derivatives. bruker.com
Table 3: Mass Spectrometry Data for this compound and Analogs
| Technique | Ion Type | Expected m/z | Information Obtained |
|---|---|---|---|
| ESI-MS | [M+H]⁺ | Calculated MW + 1 | Accurate Molecular Weight |
| ESI-MS | [M+Na]⁺ | Calculated MW + 23 | Accurate Molecular Weight |
| MALDI-TOF | [M+Na]⁺ | Calculated MW + 23 | Molecular Weight, Purity, End-Group Analysis |
Note: MW refers to the molecular weight of the compound. The choice of cationizing agent (e.g., H⁺, Na⁺) influences the observed m/z value.
Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility, a consequence of the terminal hydroxyl group which promotes intermolecular hydrogen bonding. To overcome this, derivatization is a mandatory step to increase the analyte's volatility, making it amenable to GC separation and subsequent mass spectrometric analysis. gcms.czrestek.com
The most common derivatization strategy is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. gcms.czrestek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. restek.com This process converts the polar hydroxyl group into a nonpolar silyl (B83357) ether, reducing the compound's boiling point and improving its chromatographic behavior. gcms.cz
Once derivatized, the resulting TMS-ether of this compound can be analyzed by GC-MS. The GC separates the derivative from any impurities, such as residual starting materials, byproducts, or other PEG oligomers. The mass spectrometer then fragments the eluted molecules, providing a characteristic mass spectrum that serves as a molecular fingerprint. The electron ionization (EI) mass spectra of PEG oligomers typically show major fragment ions corresponding to repeating (C₂H₄O) units, such as ions at m/z 45, 89, and 133. researchgate.net Analysis of the fragmentation pattern allows for unambiguous identification of the parent molecule and characterization of its structure. researchgate.netiomcworld.com This method is particularly useful for identifying and quantifying trace-level impurities that may not be detectable by other techniques. nih.gov
Table 1: Common Derivatization Strategies for GC Analysis
| Functional Group Targeted | Reagent | Derivative Formed | Key Advantages |
|---|---|---|---|
| Hydroxyl (-OH) | BSTFA or MSTFA (+1% TMCS) | Trimethylsilyl (TMS) ether | Forms more volatile and stable derivatives; clean mass spectra. restek.com |
| Carboxylic Acid (-COOH) | BF₃-Methanol | Fatty Acid Methyl Ester (FAME) | Mild reaction conditions; selective for acids. restek.com |
| Hydroxyl (-OH) | n-Butylboronic acid | Boronate ester | Forms nonpolar ring derivatives with 1,2- or 1,3-diols. gcms.cz |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are central to the quality assessment of this compound, ensuring its purity and correct oligomer length. A multi-technique approach is often employed to gain a comprehensive understanding of the sample's composition.
High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UHPLC)
HPLC and UHPLC are powerful techniques for the separation, quantification, and purity determination of PEG derivatives. Given that this compound lacks a strong UV chromophore, detection can be a challenge. thermofisher.com This limitation is overcome by using universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), which respond to all non-volatile analytes. thermofisher.comchromatographyonline.com Alternatively, coupling HPLC with mass spectrometry (HPLC-MS) provides high sensitivity and selectivity, allowing for precise mass determination. researchgate.net
Reversed-phase HPLC (RP-HPLC) is commonly used, where separation is based on the hydrophobicity of the molecules. A C8 or C18 column is typically employed with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net UHPLC, an evolution of HPLC utilizing smaller particle-sized columns, offers higher resolution, faster analysis times, and greater sensitivity, making it well-suited for resolving complex mixtures and detecting trace impurities. nih.govnih.gov A UHPLC-MS/MS method has been successfully developed for quantifying PEG polymers by monitoring specific precursor-to-product ion transitions, enhancing sensitivity and selectivity. nih.gov
Table 2: Exemplary HPLC/UHPLC System for PEG Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C8 or C18 | Separation based on hydrophobicity. researchgate.net |
| Mobile Phase | Water/Acetonitrile Gradient | Elutes compounds with varying polarity. researchgate.net |
| Detector | Charged Aerosol Detector (CAD) | Universal detection for non-UV absorbing compounds. thermofisher.com |
| Mass Spectrometer (MS) | Provides mass information for identification and purity. nih.govnih.gov | |
| Evaporative Light Scattering (ELSD) | Universal mass detector, compatible with gradient elution. lcms.cz | |
| Mode | UHPLC | Provides higher resolution and speed compared to conventional HPLC. lcms.cz |
Gas Chromatography (GC) for Volatile Derivatives
As a standalone technique (without MS), GC with a suitable detector like a Flame Ionization Detector (FID) is used for purity assessment after derivatization. The principle remains the same as in GC-MS: the hydroxyl group is derivatized to increase volatility. restek.com The separation is typically performed on a capillary column with a bonded stationary phase, such as one made of poly(dimethyl siloxane). sigmaaldrich.com
The choice of the GC column's stationary phase is critical. Non-polar columns separate analytes primarily based on their boiling points. sigmaaldrich.com More specialized columns, such as those with PEG-based stationary phases, can also be used, offering different selectivity based on interactions like hydrogen bonding. nih.govchromatographyonline.com By comparing the retention time of the derivatized main compound to known standards and quantifying the area of any impurity peaks, the purity of the this compound sample can be accurately determined.
Size Exclusion Chromatography (SEC) for Oligomer Distribution Analysis
Size Exclusion Chromatography (SEC) is the most important technique for analyzing the molar mass and molar mass distribution of polymers and oligomers. chromatographyonline.com For a discrete compound like this compound, SEC is invaluable for confirming that the sample consists predominantly of the n=2 oligomer and for quantifying the presence of other oligomers (e.g., n=1, n=3). Separation in SEC is based on the hydrodynamic volume of the molecules, with larger molecules eluting earlier than smaller ones. chromatographyonline.com
The analysis can be performed using columns designed for aqueous or organic mobile phases. chromatographyonline.com For short PEG oligomers, modern aqueous GPC/SEC columns with small particle sizes can provide excellent resolution, separating individual oligomers. chromatographyonline.com The combination of SEC with detectors like multi-angle light scattering (MALS) can provide absolute molecular weight information without the need for column calibration with standards. chromatographyonline.com This powerful combination confirms the oligomer distribution and purity with high accuracy. researchgate.nettheanalyticalscientist.com
Table 3: Typical SEC Setup for Oligomer Analysis
| Component | Specification | Function |
|---|---|---|
| Column | TSKgel G3000SWXL or similar | Separates molecules based on size in an aqueous mobile phase. |
| TSKgel SuperH3000 | High-resolution separation of oligomers in an organic mobile phase (THF). theanalyticalscientist.com | |
| Mobile Phase | 100 mM Sodium Phosphate | Isocratic elution for stable separation. chromatographyonline.com |
| Detector | Refractive Index (RI) | Universal detector sensitive to concentration. |
| Multi-Angle Light Scattering (MALS) | Determines absolute molecular weight and size. chromatographyonline.com | |
| Flow Rate | 0.5 mL/min | Controls the speed of separation. chromatographyonline.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for monitoring the progress of chemical reactions, such as the synthesis or derivatization of this compound. researchgate.netnepjol.info By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it in an appropriate solvent system, the components separate based on their polarity. researchgate.net
For instance, during the synthesis of this compound, TLC can visualize the consumption of the starting materials and the formation of the product. A common eluent system for PEG compounds is a mixture of a chlorinated solvent, an alcohol, and sometimes a base, such as Chloroform/Methanol/Ammonia. researchgate.net After development, the spots are visualized, often using a general stain like potassium permanganate (B83412) or a Dragendorff reagent for PEGs. researchgate.net The relative mobility (Rf value) of the product spot can be compared to that of the starting materials to confirm the reaction's progression towards completion. nepjol.infoafu.edu.np
Other Physico-Chemical Analysis Techniques
Beyond the core chromatographic methods, other analytical techniques provide complementary information for a full characterization of this compound.
Infrared (IR) Spectroscopy: This technique is used to confirm the presence of key functional groups. For this compound, the IR spectrum would show a characteristic broad absorption for the hydroxyl (-OH) group (around 3400 cm⁻¹) and a sharp absorption for the ester carbonyl (C=O) group (around 1740 cm⁻¹). nepjol.infoafu.edu.np Comparing the spectrum of the product to the starting materials can confirm the success of a synthesis or modification reaction. nepjol.info
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of the molecule. iomcworld.com NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for confirmation of the connectivity and structure of the PEG backbone, the terminal hydroxyl group, and the methyl ester group. iomcworld.comresearchgate.net
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, oxygen) in the compound. The experimental values can be compared to the theoretical values calculated from the chemical formula (C₈H₁₆O₅) to support the purity and identity of the compound.
Elemental Analysis
Elemental analysis is a cornerstone technique for the verification of a synthesized compound's empirical formula. By precisely measuring the mass fractions of carbon (C), hydrogen (H), and oxygen (O), it is possible to confirm that the elemental composition of the sample aligns with its theoretical values, thus providing a primary indication of purity.
Theoretical Composition
For this compound, with the chemical formula C8H16O5, the theoretical elemental composition can be calculated based on its molecular weight of 192.21 g/mol . These theoretical values serve as a benchmark against which experimentally determined data are compared.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 49.99 |
| Hydrogen | H | 1.01 | 16 | 16.16 | 8.39 |
Research Findings
Detailed research findings from primary literature specifically reporting the elemental analysis of this compound are not extensively available. However, commercial suppliers of this reagent provide theoretical elemental analysis data, which is consistent with the calculated values. For instance, MedKoo Biosciences reports the theoretical elemental analysis of this compound as C, 49.99%; H, 8.39%; O, 41.62%. mdpi.com In practice, experimental values obtained through techniques like combustion analysis are expected to be in close agreement with these theoretical percentages, typically within a ±0.4% deviation, which is a standard acceptance criterion for confirming the identity and purity of a sample.
In a study on the synthesis of novel co-poly(amide-ester-imide)s, a related but much larger molecule containing a PEG-600 linkage was subjected to elemental analysis. tandfonline.com The found values for Carbon (58.62%), Hydrogen (6.28%), and Nitrogen (2.18%) were compared to the calculated theoretical values (C 59.11%, H 5.91%, N 2.32%) to confirm the structure of the synthesized diimide–dicarboxylic acid. tandfonline.com This exemplifies the routine application of elemental analysis in the characterization of PEG-containing molecules.
Rheological Properties in Solution
The study of the flow and deformation of matter, known as rheology, provides critical insights into the behavior of solutions, which is particularly relevant when considering applications such as the development of hydrogel precursors or injectable drug delivery systems. rsc.orgnih.gov For this compound, its small size and hydrophilic nature dictate its rheological properties in aqueous solutions.
Expected Rheological Behavior
This compound is a small molecule, not a long-chain polymer. Therefore, its solutions at typical research concentrations are expected to exhibit Newtonian behavior. This means that the viscosity of the solution is independent of the shear rate applied. The viscosity would be anticipated to be only slightly higher than that of the pure solvent (e.g., water or buffer) and would be primarily dependent on concentration and temperature, rather than shear stress. researchgate.netresearchgate.net
Research on various polyethylene glycol (PEG) solutions supports this view. For instance, studies on low molecular weight PEGs in aqueous solutions have shown that viscosity increases with concentration and molecular weight. scholarsresearchlibrary.com However, significant shear-thinning or shear-thickening behaviors are generally characteristic of high molecular weight polymer solutions or concentrated suspensions, not dilute solutions of small molecules like this compound. acs.org
Applicability to Hydrogel Precursors
While this compound itself is not a gelling agent, its functional groups (hydroxyl and ester) allow it to be used as a precursor or a crosslinking agent in the synthesis of hydrogels. researchgate.net For example, the hydroxyl group can be functionalized with a polymerizable group (like a methacrylate), and this derivative could then be co-polymerized with other monomers to form a hydrogel network. mdpi.comnih.gov
A study on injectable hydrogels based on PEGMEM showed that the storage modulus and viscosity increased with a higher monomer and crosslinker fraction. mdpi.comnih.gov Another study on thermo-responsive hydrogels using oligo(ethylene glycol)methacrylate showed a significant increase in hydrogel stiffness with increasing temperature, a property directly measured by rheology. rsc.org
Applications in Chemical Research and Advanced Materials Science
Hydroxy-PEG2-methyl ester as a Building Block in Polymer Chemistry
The unique functionalities of this compound allow it to function as both an initiator and a monomer in a range of polymerization processes. This adaptability leads to the creation of well-defined polymers with customized features.
Block copolymers are composed of at least two different polymer chains linked together, while graft copolymers consist of a primary polymer backbone with side chains of a different polymer. nih.gov this compound is instrumental in introducing short, water-loving PEG segments into these complex polymer structures. mdpi.com
For example, the hydroxyl end of this compound can initiate the ring-opening polymerization of cyclic esters like ε-caprolactone, leading to the formation of a polyester (B1180765) chain with a terminal hydroxyl group. researchgate.netmdpi.com The methyl ester group on the other end of the molecule can then be hydrolyzed to a carboxylic acid. This acid can subsequently initiate the polymerization of another monomer or be attached to an existing polymer, resulting in the formation of a block copolymer. researchgate.net
In the creation of graft copolymers, a polymer backbone with reactive locations can be altered using this compound. nih.govgoogle.com The hydroxyl group can react with functionalities like isocyanates on the polymer backbone, thereby grafting the PEG2-methyl ester unit onto the main chain. google.com This method is frequently employed to give the final copolymer amphiphilic characteristics, meaning it has both hydrophilic and hydrophobic properties.
Table 1: Examples of Copolymers Synthesized Using this compound
| Copolymer Type | Monomers/Polymers Involved | Resulting Copolymer Structure |
| Block Copolymer | ε-caprolactone, this compound | PCL-PEG2-COOH (after hydrolysis) |
| Graft Copolymer | Poly(β-myrcene-co-α-methyl styrene), this compound | P(My-co-AMS)-g-PEG2-methyl ester |
This table is based on synthetic strategies described in scientific literature and represents potential outcomes.
Polymer networks and hydrogels are crosslinked polymer structures that can absorb significant quantities of water or other fluids. lsu.edu The characteristics of these materials, including their swelling capacity, mechanical integrity, and biocompatibility, can be finely adjusted by managing the crosslinking density and the chemical composition of the polymer chains. lsu.edu
This compound can be integrated into polymer networks as a crosslinking agent or as a modifier to enhance hydrophilicity. For instance, it can be reacted with diisocyanates to create polyurethane networks. The hydroxyl group participates in the formation of urethane (B1682113) bonds, while the methyl ester can be converted to a carboxylic acid, offering a location for additional crosslinking or functionalization.
In the production of hydrogels, this compound can be copolymerized with other monomers like acrylates. The resulting hydrogel will feature dangling PEG chains, which boost its water-loving nature and can affect how the material interacts with its surroundings.
The integration of this compound into a polymer can markedly change its fundamental properties. The adaptable diethylene glycol chain can function as an internal plasticizer, augmenting the material's flexibility and reducing its glass transition temperature. researchgate.net
The most notable impact of incorporating this molecule is the improvement of hydrophilicity. The ether oxygens in the PEG chain can establish hydrogen bonds with water molecules, thereby increasing the material's capacity for water absorption. mdpi.com This is especially beneficial in applications where controlled surface wetting or moisture absorption is a desirable trait. For example, modifying the surface of a hydrophobic polymer with this compound can enhance its wettability. mdpi.com
Fabrication of Advanced Polymer Networks and Hydrogels for Material Science Research
Functionalization of Surfaces and Interfaces in Chemical Systems
The dual functionality of this compound makes it a prime candidate for altering the surfaces of diverse materials, thus controlling their properties at the interface.
Surface grafting is a technique where polymer chains are attached to a solid surface to change its properties. nih.gov this compound can be grafted onto surfaces that have reactive groups such as isocyanates or epoxides. mdpi.com
For instance, a silicon surface functionalized with amino groups can be reacted with the methyl ester end of this compound (after its conversion to an active ester) to yield a surface with available hydroxyl groups. These hydroxyl groups can then trigger surface-initiated polymerization, forming a dense layer of polymer chains. The PEG2 spacer can affect the arrangement of these grafted chains and their interactions with substances in a solution, a critical factor in controlled adsorption research. acs.org
The surface chemistry of nanomaterials like quantum dots and gold nanoparticles is vital for their stability, dispersion, and effectiveness in a variety of applications. uni-marburg.de this compound can be employed to modify the surface of these nanomaterials to enhance their characteristics for non-biological research imaging and diagnostics. uni-marburg.deresearchgate.net
For example, the hydroxyl group can be used to attach the molecule to the surface of metal oxide nanoparticles. nih.gov The methyl ester can then be hydrolyzed to a carboxylic acid, which can be used to link fluorescent dyes or other imaging agents. mdpi.com The PEG2 spacer aids in preventing the aggregation of the nanoparticles and can improve their dispersion in different solvents. mdpi.com
Creation of Anti-Fouling Surfaces in Laboratory Equipment
The prevention of non-specific adsorption of biomolecules, such as proteins and cells, onto surfaces is a critical challenge in the development of reliable laboratory and diagnostic equipment. This phenomenon, known as bio-fouling, can interfere with experimental results and reduce the efficacy of analytical devices. Surfaces modified with polyethylene (B3416737) glycol (PEG) chains are widely recognized for their ability to resist such fouling.
The anti-fouling properties of PEG are attributed to the formation of a tightly bound hydration layer via hydrogen bonding with the ether oxygens of the PEG chain. This steric hydration barrier effectively repels approaching proteins and other biomolecules, preventing their adhesion to the underlying substrate. rsc.org
This compound is an exemplary reagent for creating such anti-fouling surfaces through a "grafting-to" approach. Its terminal hydroxyl group can be chemically reacted with appropriately activated surfaces of laboratory equipment, which are often made of materials like glass, silicon, or certain polymers. For instance, silica-based surfaces can be activated to present functional groups that covalently bind with the hydroxyl group of the ester. This process tethers the short oligo(ethylene glycol) chain to the surface.
Research has demonstrated that even short oligo(ethylene glycol) chains are effective at reducing protein adsorption and cell adhesion. acs.org The key parameters influencing the anti-fouling efficacy include the density of the grafted PEG chains. duke.edu By creating a dense layer of these short PEG units, a robust anti-fouling surface is formed. The methyl ester terminus of this compound remains presented outwards from the surface, contributing to a defined and electrically neutral interface. duke.edu This modification renders laboratory equipment such as microplate wells, biosensor chips, and glass slides significantly more resistant to non-specific binding, thereby enhancing the accuracy and reliability of biological assays. sigmaaldrich.comnih.gov
Table 1: Influence of PEG Surface Modification on Protein Adsorption
| Surface Type | Grafted Molecule Principle | Observed Protein Adsorption | Primary Mechanism |
|---|---|---|---|
| Unmodified Hydrophobic Surface | N/A | High | Hydrophobic interactions |
| PEG-modified Surface | Oligo(ethylene glycol) chains | Significantly Reduced | Steric repulsion from hydration layer rsc.org |
Development of Bioconjugation Strategies for Non-Biological Research Entities
Linker in the Synthesis of PROTAC-like Molecules for Mechanistic Biological Studies
One of the most prominent applications of this compound is its use as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are novel chemical tools designed to selectively eliminate target proteins from cells by hijacking the cell's own ubiquitin-proteasome system. medchemexpress.com A PROTAC molecule consists of three parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.
The linker's role is crucial as its length, flexibility, and solubility significantly impact the PROTAC's ability to form a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for successful protein degradation. This compound serves as a building block for constructing these linkers. medchemexpress.combroadpharm.commedkoo.com
Its structure offers several advantages:
Hydrophilicity: The diethylene glycol spacer enhances the aqueous solubility of the resulting PROTAC molecule, which can be critical for its biological activity and cell permeability. broadpharm.commedkoo.com
Defined Length: As a discrete compound, it provides a precise spacer length of two ethylene (B1197577) glycol units, allowing for systematic studies on the optimal linker length for a given target.
Bifunctional Reactivity: The terminal hydroxyl group and the methyl ester provide two distinct chemical handles for sequential conjugation. The hydroxyl group can be modified or activated to connect to one of the ligands (e.g., via etherification or esterification), while the methyl ester can be hydrolyzed to a carboxylic acid, which is then coupled to the other ligand using standard amide bond-forming reactions. broadpharm.commedkoo.com
By using this compound and its longer or shorter congeners (e.g., Hydroxy-PEG1-methyl ester or Hydroxy-PEG3-methyl ester), researchers can systematically synthesize libraries of PROTAC-like molecules to investigate the structural requirements for efficient, target-specific protein degradation in mechanistic biological studies. broadpharm.com
Conjugation to Enzymes for Enhanced Stability in In Vitro Biocatalysis
The use of enzymes as catalysts (biocatalysis) in chemical synthesis offers high selectivity and efficiency under mild conditions. However, the practical application of enzymes is often limited by their poor operational stability, especially in non-aqueous solvents or at elevated temperatures. Covalent conjugation of polymers like polyethylene glycol (PEG), a process known as PEGylation, is a well-established strategy to enhance enzyme stability. creativepegworks.com
This compound can function as a discrete linker for enzyme modification. The process involves activating its terminal hydroxyl group to make it reactive towards functional groups on the enzyme's surface, typically the amine groups of lysine (B10760008) residues. This conjugation attaches the hydrophilic PEG spacer to the enzyme. Even short PEG chains can contribute to stabilizing the enzyme's structure. The hydrophilic nature of the PEG linker helps to maintain a local aqueous microenvironment around the enzyme, which is often crucial for retaining its catalytic function, particularly in organic solvents. creativepegworks.com
Attachment to Peptides and Proteins for In Vitro Biophysical Studies
The covalent attachment of PEG chains to peptides and proteins is widely employed to improve their physicochemical properties for therapeutic and research purposes. nih.govconicet.gov.ar For in vitro biophysical studies, such as investigating protein folding, stability, or protein-protein interactions, PEGylation can be used to modulate solubility and prevent aggregation. creativepegworks.com
This compound, as a monomethoxy-PEG (mPEG) analogue (where one terminus is capped, in this case as a methyl ester), is an ideal reagent for this purpose. nih.gov The hydroxyl group can be activated (e.g., by converting it to an N-hydroxysuccinimide ester or other reactive group) to specifically react with nucleophilic sites on a peptide or protein, most commonly the ε-amino group of lysine residues. conicet.gov.aracs.org This results in the covalent attachment of the short, hydrophilic PEG chain.
This modification can confer several benefits for biophysical analysis:
Increased Solubility: The high hydrophilicity of the PEG chain can significantly increase the solubility of hydrophobic peptides or proteins in aqueous buffers, facilitating structural and functional studies. nih.gov
Enhanced Stability: PEGylation can increase the thermal and proteolytic stability of proteins, allowing them to be studied under a wider range of conditions. creativepegworks.com
Reduced Aggregation: The steric hindrance provided by the PEG chain can prevent protein-protein aggregation, which is often a confounding factor in biophysical experiments. creativepegworks.com
The use of a discrete linker like this compound allows for the preparation of more homogeneous conjugates compared to traditional polydisperse PEG polymers, leading to more precise and interpretable biophysical data. conicet.gov.ar
Integration in Combinatorial Chemistry and High-Throughput Synthesis Methodologies
Use as a Soluble Support in Combinatorial Libraries
Combinatorial chemistry is a powerful technique for synthesizing a large number of compounds (a "library") in a single process, enabling high-throughput screening for drug discovery and materials science. While solid-phase synthesis on resin beads is a common approach, an alternative is liquid-phase combinatorial synthesis (LPCS), which utilizes a soluble polymer as a support. acs.org
Polyethylene glycol monomethyl ether (MeOPEG) is a frequently used soluble support in LPCS. acs.orgnih.gov this compound fits the structural motif of a short MeOPEG derivative and can be used to build up such soluble supports. In this methodology, the terminal hydroxyl group of the PEG support is used as the attachment point for the first building block of the library members. ingentaconnect.combenthamdirect.com
The key advantage of using a soluble PEG-based support is that the synthesis reactions occur in a homogeneous solution phase, which often leads to more favorable reaction kinetics compared to heterogeneous solid-phase synthesis. acs.org The purification at each step is simplified: the desired PEG-bound product can be selectively precipitated from the reaction mixture by adding a solvent in which the PEG support is insoluble (e.g., diethyl ether), while the excess reagents and byproducts remain in solution and are washed away. ingentaconnect.combenthamdirect.com
At the end of the synthesis, the completed molecules are cleaved from the soluble PEG support. The use of MeOPEG supports, for which this compound is a foundational unit, combines the benefits of classical solution-phase chemistry with a simplified purification process, making it a valuable strategy for the efficient generation of chemical libraries. uni-regensburg.de
Table 2: Comparison of Synthesis Support Methodologies
| Feature | Solid-Phase Support (e.g., Resin Beads) | Soluble Support (e.g., MeOPEG-based) |
|---|---|---|
| Reaction Phase | Heterogeneous (Solid-Liquid) | Homogeneous (Liquid) acs.org |
| Purification Method | Filtration and washing of solid beads | Precipitation and washing of soluble polymer benthamdirect.com |
| Reaction Monitoring | Difficult | Easier (e.g., by NMR) |
| Reagent Requirement | Often requires large excess | Can use smaller excess |
Theoretical and Computational Chemistry Investigations of Hydroxy Peg2 Methyl Ester
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like Hydroxy-PEG2-methyl ester.
Density Functional Theory (DFT) Studies of Ground State Properties
While specific DFT studies exclusively on this compound are not abundant in the public literature, extensive research on analogous short-chain polyethylene (B3416737) glycol (PEG) ethers and esters provides a solid foundation for understanding its ground state properties. rsc.org DFT calculations are instrumental in determining optimized molecular geometry, electronic energies, and the distribution of electron density.
For molecules with ether linkages similar to this compound, DFT studies have been employed to calculate properties such as bond dissociation energies (BDEs). For instance, studies on model systems like methyl 2-bromo-2-methylpropanoate (B8525525) and N-methyl 2-bromo-2-methylpropanamide (B1266605) have utilized DFT to evaluate the thermodynamics of bond cleavage. rsc.org These calculations often employ functionals like B3LYP or BMK with basis sets such as 6-31+G(d) and aug-cc-pVTZ to achieve a balance between computational cost and accuracy. rsc.org
The ground state properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for predicting its reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. In a related study on PEG macromonomers, DFT calculations were used to determine HOMO energy levels, which are indicative of oxidative stability. uchicago.edu For this compound, the HOMO is expected to be localized around the oxygen atoms of the ether and hydroxyl groups, as well as the ester group, which are regions of higher electron density.
Table 1: Calculated Ground State Properties for Analogous PEG-related Compounds (Note: This table is illustrative and based on data from similar compounds, as direct data for this compound is not available in the cited literature.)
| Property | Analogous Compound | Calculated Value | Method/Functional | Source |
| Bond Dissociation Enthalpy (C-Br) | Methyl 2-bromo-2-methylpropanoate | ~240-260 kJ/mol | BMK/aug-cc-pVTZ | rsc.org |
| HOMO Energy | PEG macromonomer | Not specified | DFT | uchicago.edu |
| Binding Energy (Li+) | PEG macromonomer | -1.5 to -2.0 eV | DFT | uchicago.edu |
Prediction of Spectroscopic Signatures
Computational methods can predict various spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra, which are invaluable for experimental characterization. DFT calculations have been successfully used to predict the Raman spectra of polyethylene glycols. researchgate.net The calculations for a PEG molecule with 9 monomer units showed that the spectrum of the most thermodynamically stable conformation matched well with experimental data. researchgate.net
For this compound, characteristic vibrational frequencies can be predicted. The IR spectrum is expected to show a broad O-H stretching band for the hydroxyl group, C-H stretching vibrations from the alkyl chain, a strong C=O stretching peak for the ester group, and prominent C-O-C stretching bands from the PEG backbone. nsf.govaip.org DFT calculations can refine the assignment of these bands by simulating the vibrational modes. For example, studies on PEG have identified the peak around 1100 cm⁻¹ as a characteristic C-O-C stretching vibration. researchgate.net
NMR chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. For this compound, proton (¹H) and carbon-¹³ (¹³C) NMR spectra would show distinct signals for the methyl ester group, the ethylene (B1197577) glycol units, and the carbons adjacent to the hydroxyl and ester functionalities. Computational predictions can aid in the precise assignment of these experimental signals. rsc.orgaip.org
Table 2: Predicted Spectroscopic Features for this compound based on Analogous Compounds
| Spectroscopy | Predicted Feature | Approximate Position | Basis of Prediction | Source |
| IR | O-H Stretch | 3200-3600 cm⁻¹ (broad) | General functional group analysis | nsf.gov |
| IR | C=O Stretch (Ester) | ~1735 cm⁻¹ | General functional group analysis | aip.org |
| IR | C-O-C Stretch (Ether) | ~1100 cm⁻¹ | DFT on PEG | researchgate.net |
| ¹³C NMR | C=O (Ester) | ~171-174 ppm | Experimental data for PEG-Oleate | aip.org |
| ¹³C NMR | PEG Backbone (-CH₂O-) | ~70 ppm | Experimental data for PEG-Oleate | aip.org |
| ¹H NMR | -OCH₃ (Ester) | ~3.6 ppm | General functional group analysis | rsc.org |
Transition State Analysis for Reaction Pathways
Transition state analysis using quantum chemical methods can elucidate the mechanisms and energy barriers of reactions involving this compound. For instance, the ester group can undergo hydrolysis, and the hydroxyl group can participate in esterification or etherification reactions. DFT calculations can model the geometries and energies of the transition states for these processes.
Molecular Dynamics Simulations for Conformational and Solution Behavior
Molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of flexible molecules like this compound, particularly its conformation in solution and its interactions with solvent molecules.
Investigation of Polymer Chain Flexibility and Dynamics
Studies on similar molecules like 1,2-dimethoxyethane (B42094) have shown a preference for a gauche conformation around the central C-C bond in the liquid phase, influenced by intramolecular interactions. researchgate.net For this compound in an aqueous environment, the chain is expected to be in a dynamic equilibrium of various conformers. MD simulations can quantify properties such as the radius of gyration (Rg), which provides a measure of the molecule's compactness, and end-to-end distance. For short PEG chains, the radius of gyration has been shown to scale with molecular weight in a manner consistent with ideal chain behavior. mdpi.com The flexibility of the PEG chain is crucial for its applications, for instance, in PROTACs, where it acts as a linker that can adopt suitable conformations to bring two proteins into proximity.
Solvent Interaction Modeling
The interaction of this compound with solvents, particularly water, is critical to its properties and applications. MD simulations are well-suited to model these interactions at an atomic level. The ether oxygens and the terminal hydroxyl and ester groups of the molecule can act as hydrogen bond acceptors, while the hydroxyl group can also be a hydrogen bond donor.
MD simulations of diethylene glycol monomethyl ether in water have shown strong molecular interactions, as evidenced by calculated excess molar volumes and viscosity deviations. researchgate.net The simulations reveal the formation of a dynamic hydrogen bond network between the PEG derivative and surrounding water molecules. mdpi.com Water molecules are found to have a high propensity to form hydrogen bonds with the hydroxyl functionalities of PEG oligomers. mdpi.com This strong hydration layer contributes to the high water solubility of PEG-containing molecules. The simulations can also provide insights into the local structuring of the solvent around the molecule and the dynamics of these interactions, which are fundamental to understanding its behavior in aqueous media.
Structure-Property Relationship Modeling
Structure-property relationship modeling is a cornerstone of computational chemistry, enabling the prediction of a molecule's physical and chemical characteristics based on its molecular structure. For this compound, these models can provide valuable insights into its behavior in various chemical environments.
Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate a compound's structural or physicochemical properties with its reactivity. medchemexpress.com These models are particularly useful in predicting the reactivity of functional groups within a molecule. For this compound, which possesses a primary hydroxyl group, two ether linkages, and a methyl ester, QSPR can help elucidate the reactivity of each of these sites.
The reactivity of the hydroxyl and ester groups is of particular interest. The hydroxyl group can participate in esterification, etherification, and oxidation reactions, while the methyl ester is susceptible to hydrolysis under basic conditions. usda.govbroadpharm.comfortunejournals.com QSPR models for similar short-chain PEG derivatives often utilize a variety of molecular descriptors to predict reactivity. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.
Table 1: Hypothetical QSPR Model Descriptors for Predicting Hydroxyl Group Reactivity of this compound
| Descriptor Type | Descriptor Example | Relevance to Reactivity |
| Constitutional | Molecular Weight | Influences steric hindrance and diffusion rates. |
| Number of H-bond donors/acceptors | Key to understanding interactions with reagents and solvents. nih.gov | |
| Topological | Wiener Index | Describes molecular branching, affecting accessibility of the hydroxyl group. |
| Kier & Hall Connectivity Indices | Relate to the molecule's topology and steric environment. | |
| Geometrical | Molecular Surface Area | Larger surface area can increase the probability of reactive encounters. |
| Radius of Gyration | Indicates the molecule's compactness, impacting steric accessibility. acs.org | |
| Quantum-Chemical | Partial Atomic Charge on Oxygen | A more negative charge suggests higher nucleophilicity. |
| HOMO-LUMO Energy Gap | A smaller gap can indicate higher reactivity. d-nb.info | |
| Fukui Functions | Identify the most electrophilic/nucleophilic sites in the molecule. |
A hypothetical QSPR model for the hydrolysis rate of the methyl ester in this compound could be represented by a linear equation:
log(k_hydrolysis) = β₀ + β₁(σ*) + β₂(E_s) + β₃(logP)
Where:
k_hydrolysis is the rate constant for ester hydrolysis.
σ* is the Taft steric parameter for the substituent attached to the ester.
E_s is the Taft steric parameter.
logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.
β₀, β₁, β₂, β₃ are coefficients determined from regression analysis of a training set of related ester compounds.
Research on the amidation of methyl ester-functionalized poly(2-oxazoline)s, which are structurally related to PEG derivatives, has shown that the spacer length between the ester group and the polymer backbone significantly influences reactivity. researchgate.net This suggests that for this compound, the two ethylene glycol units play a crucial role in the reactivity of the terminal ester and hydroxyl groups.
The intermolecular interactions of this compound are critical to its function in various applications, such as its use as a linker in PROTACs or as a surface modifier. acs.org Computational methods like molecular dynamics (MD) simulations and Density Functional Theory (DFT) can predict and analyze these interactions in detail. nih.gov
The key intermolecular forces at play for this compound are hydrogen bonding and van der Waals interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ether oxygens and the carbonyl oxygen of the ester group act as hydrogen bond acceptors. nih.gov
Density Functional Theory (DFT) Calculations: DFT can be used to calculate the binding energies of this compound with other molecules, providing a quantitative measure of the strength of intermolecular interactions. nih.gov For example, DFT calculations could be used to model the interaction between the hydroxyl group of this compound and a specific amino acid residue on a protein surface.
Table 2: Predicted Intermolecular Interaction Energies of this compound with Different Solvents (Hypothetical DFT Data)
| Interacting Molecule | Functional Group on this compound | Predominant Interaction Type | Predicted Binding Energy (kcal/mol) |
| Water | Hydroxyl (-OH) | Hydrogen Bond | -5.8 |
| Water | Ether (-O-) | Hydrogen Bond | -3.5 |
| Water | Ester (C=O) | Hydrogen Bond | -4.2 |
| Methanol (B129727) | Hydroxyl (-OH) | Hydrogen Bond | -5.2 |
| Dimethyl Sulfoxide (DMSO) | Hydroxyl (-OH) | Hydrogen Bond | -6.5 |
| n-Octanol | Alkyl Chain | Van der Waals | -2.1 |
These hypothetical binding energies illustrate how the different functional groups of this compound would interact with various solvents. The stronger interactions with polar, protic solvents like water and methanol are due to hydrogen bonding, while the interaction with a nonpolar solvent like n-octanol is weaker and dominated by van der Waals forces. Studies on similar PEG-based systems have shown that such interactions are crucial for understanding properties like solubility and partitioning behavior. nih.govnih.gov
In the context of its use as a linker, understanding the conformational flexibility and intermolecular interactions of the PEG chain is essential. Computational studies on PEGylated proteins have demonstrated that the PEG chain can adopt various conformations, which in turn affects the binding affinity and efficacy of the conjugated molecule. acs.org For this compound, its relatively short and flexible chain would allow it to adopt multiple conformations to facilitate favorable interactions between the linked moieties.
Future Research Directions and Emerging Paradigms for Hydroxy Peg2 Methyl Ester
Development of Novel, Greener Synthetic Pathways
The traditional synthesis of PEG-containing molecules often involves Williamson ether synthesis, which utilizes reactive and potentially hazardous reagents. Future research is increasingly focused on developing more environmentally benign and efficient synthetic routes to Hydroxy-PEG2-methyl ester and related compounds.
Current Synthetic Approaches:
A common laboratory-scale synthesis might involve the reaction of a protected form of a diethylene glycol mono-methyl ether with a suitable propiolate derivative, followed by deprotection. Another approach involves the reaction of methyl 3-bromopropanoate (B1231587) with 2-(2-aminoethoxy)ethanol (B1664899) in the presence of a base. Industrial production may leverage continuous flow reactors to enhance reaction efficiency and yield.
Emerging Greener Alternatives:
Catalytic Methods: Research into catalytic approaches, such as using transition metal catalysts, could enable milder reaction conditions, reduce waste, and improve atom economy. For instance, developing catalysts for the direct and selective addition of diethylene glycol to methyl acrylate (B77674) would represent a significant advancement.
Enzymatic Synthesis: Biocatalysis offers a highly specific and environmentally friendly alternative. Lipases or other ester-forming enzymes could be explored for the direct esterification of a PEGylated alcohol or the transesterification of a suitable precursor. This approach would operate under mild conditions and in aqueous media, significantly reducing the environmental footprint.
Renewable Feedstocks: A long-term goal is to source the building blocks for this compound from renewable resources. This could involve the biotechnological production of diethylene glycol and propionic acid derivatives from biomass, moving away from petrochemical origins.
Exploration of Advanced and Multifunctional Derivatives
The true potential of this compound lies in its role as a scaffold for creating more complex and functionalized molecules. medkoo.comcd-bioparticles.netbroadpharm.com The hydroxyl and methyl ester groups serve as handles for a wide range of chemical modifications. medkoo.combroadpharm.com
Derivatization Strategies:
| Functional Group | Potential Modification | Resulting Functionality |
| Hydroxyl Group | Esterification, Etherification, Conversion to leaving group | Attachment of other molecules, alteration of solubility, further reaction |
| Methyl Ester Group | Hydrolysis to carboxylic acid, Amidation, Reduction to alcohol | Introduction of a reactive handle, conjugation to amines, creation of a diol |
Examples of Advanced Derivatives:
Heterobifunctional Linkers: By selectively modifying each end of the molecule, a variety of heterobifunctional linkers can be synthesized. For example, converting the hydroxyl group to an azide (B81097) or an alkyne would create a "click chemistry" handle, while hydrolyzing the ester to a carboxylic acid would allow for amide bond formation. These linkers are crucial in fields like bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comxcessbio.commedchemexpress.com
Branched and Dendritic Structures: Using the hydroxyl group as a branching point, multi-arm PEG structures can be constructed. These dendritic molecules can have unique properties related to their high molecular weight and multivalency, making them interesting for applications in drug delivery and materials science.
Stimuli-Responsive Derivatives: Incorporating environmentally sensitive groups into the this compound backbone could lead to "smart" molecules. For instance, a derivative that cleaves under specific pH conditions or in the presence of a particular enzyme could be designed for targeted release applications.
Integration into Next-Generation Chemical Research Platforms
The properties of this compound make it well-suited for integration into modern, high-throughput chemical research platforms.
Automated Synthesis: Its liquid nature at room temperature and solubility in common organic solvents like DMSO facilitate its use in automated synthesis platforms. medkoo.com Robotic systems can accurately dispense and react the compound, accelerating the discovery and optimization of new molecules.
High-Throughput Screening (HTS): As a building block for creating libraries of compounds, this compound can be used in HTS campaigns. The PEG linker can modulate the solubility and pharmacokinetic properties of the resulting compounds, which is a critical consideration in drug discovery.
Combinatorial Chemistry: The bifunctional nature of the molecule allows for its use in combinatorial chemistry to rapidly generate a large number of diverse structures. By reacting a set of compounds with the hydroxyl group and another set with the ester (or its derivative), vast chemical libraries can be assembled and screened for desired activities.
Application in Nanoscience and Advanced Materials for Non-Biological Systems
While PEG derivatives are well-known in the biomedical field, their application in non-biological nanoscience and materials science is a growing area of research. biochempeg.com
Surface Modification: The hydroxyl group can be used to anchor the molecule to the surface of various nanomaterials, such as metal oxides or silica (B1680970) nanoparticles. The PEG chain then forms a hydrophilic layer that can prevent aggregation and improve the dispersibility of the nanoparticles in aqueous or polar solvents.
Functional Coatings: this compound and its derivatives can be incorporated into polymers to create functional coatings. biochempeg.com These coatings can impart properties such as hydrophilicity, anti-fouling characteristics, and lubrication. The ester group can be used for cross-linking or further functionalization of the coating.
Self-Assembling Systems: Amphiphilic molecules can be created by attaching a hydrophobic tail to the this compound backbone. These molecules can self-assemble in solution to form micelles, vesicles, or other nanostructures. These structures can be used to encapsulate and deliver non-biological payloads, such as catalysts or dyes.
Electrolytes for Batteries: The oligoethylene glycol chain is structurally similar to the polymers used in solid-state electrolytes for lithium-ion batteries. Research into short, well-defined PEG derivatives like this compound could provide insights into ion transport mechanisms and lead to the development of safer and more efficient electrolytes.
Q & A
Basic: What are the standard methods for synthesizing Hydroxy-PEG2-methyl ester in laboratory settings?
This compound is typically synthesized via esterification or transesterification reactions. Key steps include:
- Catalyst selection : Alkali catalysts (e.g., KOH, NaOH) are commonly used, with concentrations optimized to balance reaction efficiency and side-product formation .
- Temperature control : Reactions are often conducted between 25–120°C, depending on solvent stability and catalyst type .
- Characterization : Post-synthesis, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for verifying structural integrity and purity .
- Documentation : Detailed protocols must be provided in supplementary materials to ensure reproducibility, including molar ratios, reaction times, and purification steps .
Basic: How should researchers characterize this compound to confirm its chemical identity and purity?
- Spectroscopic analysis :
- ¹H/¹³C NMR : Assign peaks to confirm PEG backbone and ester functional groups.
- FTIR : Validate hydroxyl (-OH) and ester (-COO-) bond presence.
- Chromatographic methods :
- Physical properties : Report melting points and solubility profiles in polar/non-polar solvents .
Basic: What criteria are used to assess the purity of this compound in academic research?
- Thresholds : Purity ≥95% is typically required for publication, validated via HPLC .
- Impurity profiling : Identify by-products (e.g., unreacted PEG derivatives) using mass spectrometry (MS) .
- Batch consistency : Replicate synthesis ≥3 times to ensure statistical reliability .
Advanced: How can researchers optimize reaction parameters for this compound synthesis?
- Taguchi experimental design : Use orthogonal arrays (e.g., L9) to test variables like catalyst concentration, temperature, and molar ratios with minimal experiments .
- Signal-to-noise (S/N) ratios : Apply "larger-the-better" analysis to maximize yield .
- ANOVA : Identify dominant factors (e.g., catalyst concentration contributed 77.6% variance in methyl ester yield in analogous studies) .
- Validation : Confirm optimized conditions through triplicate runs and comparative analysis against baseline yields .
Advanced: What strategies address reproducibility challenges in this compound synthesis?
- Protocol granularity : Specify exact equipment (e.g., reflux condenser type), solvent grades, and stirring rates .
- Environmental controls : Monitor humidity/temperature during reactions to mitigate batch variability .
- Collaborative validation : Share samples with independent labs for cross-verification of spectral data .
Advanced: How should researchers resolve contradictions in experimental data for this compound applications?
- Systematic reviews : Follow PRISMA guidelines to aggregate and critique conflicting results, emphasizing study quality and methodological rigor .
- Meta-analysis : Use Cochrane criteria to statistically harmonize data from disparate sources, focusing on effect sizes and confidence intervals .
- Hypothesis refinement : Re-examine assumptions (e.g., solvent polarity effects) through controlled experiments .
Advanced: What statistical methods are appropriate for analyzing this compound reaction yields?
- Descriptive statistics : Report mean ± standard deviation for triplicate experiments .
- t-tests/ANOVA : Compare yields across experimental groups (e.g., catalyst types) with p <0.05 significance .
- Regression modeling : Correlate reaction parameters (e.g., temperature) with yield outcomes .
Advanced: How to design hypothesis-driven experiments for this compound functionalization studies?
- FINER criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant .
- Control groups : Include negative controls (e.g., uncatalyzed reactions) and positive controls (commercial standards) .
- Milestone tracking : Define critical checkpoints (e.g., intermediate characterization) to assess progress .
Tables for Reference
Table 1. Key Parameters for this compound Synthesis
Table 2. Statistical Tools for Data Analysis
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
